7H-Perfluoroheptanoyl fluoride

Description

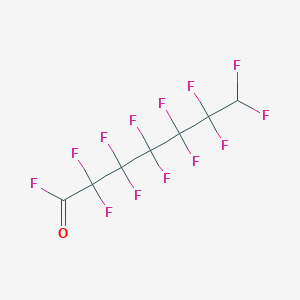

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O/c8-1(9)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZLMEWVHJPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379831 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-65-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Characteristics of 7h Perfluoroheptanoyl Fluoride

IUPAC Naming Conventions and Common Synonyms for 7H-Perfluoroheptanoyl Fluoride (B91410)

The naming of this compound can be approached systematically through IUPAC conventions, although several common and commercial names are also in use.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is derived by identifying the parent carbon chain, the principal functional group, and the location of all substituents. The structure consists of a seven-carbon chain where the first carbon is part of the acyl fluoride functional group (-COF). The terminal (seventh) carbon atom is bonded to one hydrogen and two fluorine atoms (-CF2H), while all intermediate carbons (positions 2 through 6) are fully fluorinated (-CF2-).

The correct systematic IUPAC name is 7-hydro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride . The prefix "7-hydro-" indicates a hydrogen atom at the 7th position, and "dodecafluoro-" specifies the twelve fluorine atoms attached to the carbon backbone.

Another systematic name found in chemical databases is 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride . epa.gov

In commercial and research contexts, the compound is most commonly known as 7H-Perfluoroheptanoyl fluoride . finetechchem.comscbt.comlabnovo.comalfa-chemistry.com While widely used, the prefix "perfluoro-" is technically imprecise in this context, as it usually denotes a compound where all hydrogen atoms on the carbon chain have been replaced by fluorine. Other designations include 7H-Dodecafluoroheptanoyl fluoride . guidechem.com

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 5927-65-1 . finetechchem.comscbt.comlabnovo.comalfa-chemistry.com Its molecular formula is C7HF13O, and it has a molecular weight of approximately 348.06 g/mol . finetechchem.com

Structural Isomers and Analogues of this compound

The structure and properties of this compound can be better understood by comparing it with its isomers and related fluorinated compounds.

Positional isomers of this compound would have the same molecular formula (C7HF13O) but differ in the location of the single hydrogen atom along the carbon chain. For example, theoretical isomers could include:

2H-Perfluoroheptanoyl fluoride : Hydrogen on the carbon adjacent to the carbonyl group.

3H-Perfluoroheptanoyl fluoride : Hydrogen on the third carbon from the functional group.

6H-Perfluoroheptanoyl fluoride : Hydrogen on the sixth carbon.

The position of the C-H bond is significant. In this compound, the hydrogen is on the terminal carbon, distant from the electron-withdrawing acyl fluoride group. If the hydrogen were closer to the carbonyl group, as in a 2H or 3H isomer, its chemical environment and reactivity would be substantially different due to the stronger inductive effects of the nearby fluorine atoms and the carbonyl group. However, these specific positional isomers are not commonly listed in chemical supplier catalogs, unlike the 7H variant.

A key structural analogue is the fully fluorinated Perfluoroheptanoyl fluoride (CAS No. 375-84-8). nih.govchemicalbook.comhxchem.net This compound has the molecular formula C7F14O and a molecular weight of approximately 366.05 g/mol . nih.govchemicalbook.com Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl fluoride . nih.govncats.io

The only structural difference between the two is the substitution of the terminal hydrogen atom in this compound with a fluorine atom in its perfluorinated counterpart. The structure of Perfluoroheptanoyl fluoride is CF3(CF2)5COF. This single atomic change from a terminal -CF2H group to a -CF3 group results in a completely fluorinated alkyl chain, which can lead to differences in physical properties like boiling point and density, as well as chemical reactivity.

The structure of this compound is part of a larger class of hydrofluorinated acyl halides. Comparing it to other members of this class provides insight into how chain length and the nature of the halide affect the molecule.

7H-Perfluoroheptanoyl chloride (CAS No. 41405-35-0): This compound is the acyl chloride analogue of the target molecule, with the molecular formula C7HClF12O. scbt.comepa.govmanchesterorganics.com Its systematic name is 7H-dodecafluoroheptanoyl chloride. guidechem.comscbt.com The primary structural difference is the acyl fluoride group (-COF) is replaced by an acyl chloride group (-COCl). Acyl fluorides are generally more stable and less reactive towards hydrolysis than their corresponding acyl chloride counterparts due to the strength of the carbon-fluorine bond. beilstein-journals.org

9H-Perfluorononanoyl chloride (CAS No. 64018-26-4): This is a longer-chain analogue, with nine carbons instead of seven. dtu.dkdiva-portal.org Its structure contains a terminal -CF2H group, similar to this compound, but with a longer fluorinated chain. The increased chain length affects properties such as van der Waals forces and boiling point.

These comparisons highlight that this compound is one specific example within a broad family of partially and fully fluorinated acyl halides, each with distinct structural features and chemical characteristics.

Compound Reference Table

| Common/Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5927-65-1 | C7HF13O | 348.06 |

| Perfluoroheptanoyl fluoride | 375-84-8 | C7F14O | 366.05 |

| 7H-Perfluoroheptanoyl chloride | 41405-35-0 | C7HClF12O | 364.52 |

| 9H-Perfluorononanoyl chloride | 64018-26-4 | C9HClF16O | - |

Synthetic Methodologies for 7h Perfluoroheptanoyl Fluoride

Established Synthetic Pathways for 7H-Perfluoroheptanoyl Fluoride (B91410)

Established routes for synthesizing perfluoroacyl fluorides are characterized by their robustness and scalability, though they often require specialized equipment and harsh conditions.

The direct conversion of perfluoroalkanesulfonates into perfluoroacyl fluorides is not a commonly documented or chemically straightforward synthetic pathway. These two classes of compounds possess fundamentally different functional groups: a sulfonyl fluoride group (-SO₂F) versus an acyl fluoride group (-COF). The transformation would require the cleavage of a stable carbon-sulfur bond and the introduction of a carbonyl group, a process for which standard, high-yield methodologies have not been established in the chemical literature. Therefore, this route is not considered a viable or established method for the preparation of 7H-Perfluoroheptanoyl fluoride.

Electrochemical fluorination (ECF) is a cornerstone of industrial fluorochemistry and a primary method for producing perfluoroacyl fluorides from their hydrocarbon precursors. google.com In this process, known as the Simons ECF process, a hydrocarbon carboxylic acid (such as heptanoic acid) is dissolved in anhydrous hydrogen fluoride (aHF) and subjected to electrolysis. The process simultaneously replaces all carbon-hydrogen bonds with carbon-fluorine bonds and converts the carboxylic acid functional group into an acyl fluoride.

This method is advantageous for large-scale production as it uses relatively inexpensive starting materials. google.com However, the process can suffer from side reactions such as fragmentation of the carbon chain, leading to lower yields for longer-chain acids. google.com

| Parameter | Description |

| Starting Material | Corresponding hydrocarbon carboxylic acid (e.g., Heptanoic Acid) |

| Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) |

| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Typically Nickel (Ni) |

| Cathode Material | Typically Steel or Nickel |

| Voltage | 5-8 V |

| Key Transformation | C-H → C-F and -COOH → -COF |

The synthesis of perfluoroacyl fluorides through the pyrolysis of perfluoroalkanesulfonate salts of scandium, yttrium, or other rare earth metals is not a recognized or documented synthetic method. Pyrolysis of metal salts of carboxylic acids (alkanoates) is a known route to ketones, but the conversion of a sulfonate salt to an acyl fluoride via thermal decomposition is not chemically precedented in available scientific literature. Catalysis using rare earth metal triflates is common in other areas of organic synthesis, but not for this specific transformation.

Novel and Emerging Synthetic Routes

Recent research has focused on developing milder and more selective methods for the synthesis of acyl fluorides, often leveraging more accessible precursors.

A prominent modern route to perfluoroacyl fluorides is the halogen exchange (HALEX) reaction starting from the corresponding perfluoroacyl chlorides. This method is advantageous as it avoids the harsh conditions of ECF and can be performed with high efficiency. The reaction involves treating the acyl chloride with a fluoride salt to substitute the chlorine atom with fluorine.

Phase-transfer catalysis is often employed to facilitate the reaction between the organic-soluble acyl chloride and the typically inorganic fluoride salt. organic-chemistry.org Reagents such as potassium bifluoride (KHF₂) are effective fluoride sources for this transformation. organic-chemistry.org

| Parameter | Description |

| Starting Material | Fluorinated Acyl Chloride (e.g., 7H-Perfluoroheptanoyl chloride) |

| Fluoride Source | Potassium Fluoride (KF), Potassium Bifluoride (KHF₂), Cesium Fluoride (CsF) |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) |

| Solvent | Dichloromethane (DCM) or other aprotic solvents |

| Key Transformation | Rf-COCl + F⁻ → Rf-COF + Cl⁻ |

This method is scalable and provides a cost-effective and environmentally gentler alternative to some traditional fluorination techniques. organic-chemistry.org

The described pathway, involving the alkylation of in situ generated fluorinated alkoxides, is a well-known method for the synthesis of partially fluorinated ethers, not acyl fluorides. In this reaction, a perfluoroacyl fluoride or chloride reacts with a fluoride ion source (like KF) to generate a transient perfluoroalkoxide anion (Rf-CF₂-O⁻). This nucleophilic alkoxide is then trapped with an alkylating agent (e.g., dimethyl sulfate) to form an ether (Rf-CF₂-O-CH₃). This synthetic route does not lead to the formation of a new acyl fluoride and is therefore not applicable for the synthesis of this compound.

Direct Fluorination Techniques and Their Adaptability for Hydrofluorinated Compounds

Direct fluorination presents a powerful, albeit challenging, methodology for the synthesis of fluorinated compounds, including those containing residual hydrogen atoms, such as this compound. This approach involves the direct reaction of a hydrocarbon or a partially fluorinated precursor with a highly reactive fluorinating agent, most notably elemental fluorine (F₂). The primary advantage of direct fluorination lies in its potential for atom economy and the ability to introduce fluorine atoms without pre-functionalization of the substrate. However, the high reactivity of elemental fluorine necessitates carefully controlled reaction conditions to prevent over-fluorination, fragmentation of the carbon skeleton, and potential explosions.

For hydrofluorinated compounds, the presence of C-H bonds introduces additional complexity. The strength of a C-H bond is significantly lower than that of a C-F bond, making the former more susceptible to reaction. This inherent reactivity difference can be exploited for selective fluorination if the reaction conditions are meticulously optimized. Key parameters that are manipulated to control direct fluorination reactions include:

Temperature: Low temperatures are often employed to moderate the reaction rate and reduce the likelihood of unwanted side reactions.

Fluorine Concentration: Utilizing highly diluted fluorine gas (typically with an inert gas like nitrogen or helium) is crucial for controlling the exothermicity of the reaction.

Reaction Medium: The choice of solvent or support can influence the reaction's outcome. Perfluorinated liquids are often used as inert media to dissipate heat and solubilize reactants. Alternatively, substrates can be adsorbed onto solid supports like sodium fluoride to manage reactivity.

Electrochemical fluorination (ECF), commonly known as the Simons process, represents a significant industrial adaptation of direct fluorination. In this technique, an organic substrate is electrolyzed in anhydrous hydrogen fluoride (HF). The anode, typically made of nickel, serves as the site of fluorine introduction. The Simons process is particularly effective for the synthesis of perfluorinated compounds, including perfluoroacyl fluorides, from their hydrocarbon analogues. For a hydrofluorinated precursor like 7H-perfluoroheptanoic acid, ECF would be expected to replace the remaining C-H bond with a C-F bond, alongside the conversion of the carboxylic acid group to an acyl fluoride. The process is generally understood to proceed without the generation of free fluorine gas, instead involving high-valent nickel fluoride species on the anode surface that act as the fluorinating agent.

The adaptability of these direct fluorination techniques to hydrofluorinated compounds hinges on achieving selectivity for the desired C-H bond functionalization while preserving the rest of the molecular structure. While direct gas-phase fluorination can be aggressive, liquid-phase and electrochemical methods offer greater control for the synthesis of specific hydrofluorinated products like this compound.

Mechanistic Studies of this compound Synthesis

The synthesis of this compound, particularly through direct fluorination methods, involves complex reaction mechanisms. While specific experimental studies on this exact molecule are not extensively documented, mechanistic insights can be drawn from studies on analogous hydrofluorinated compounds and general fluorination reactions.

Reaction Intermediates and Transition States in Formation Pathways

The formation of this compound from a precursor such as 7H-perfluoroheptanoic acid or a less fluorinated hydrocarbon chain involves the cleavage of a C-H bond and the formation of a C-F bond. The nature of the intermediates and transition states is highly dependent on the synthetic methodology employed.

In direct gas-phase fluorination with elemental fluorine, the reaction is widely accepted to proceed through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the F-F bond to generate fluorine radicals (F•). These highly reactive radicals then abstract a hydrogen atom from the hydrofluorocarbon chain, leading to the formation of a hydrofluorocarbon radical and hydrogen fluoride (HF).

R-H + F• → R• + HF

The resulting alkyl radical (R•) then reacts with another molecule of F₂ to form the fluorinated product and another fluorine radical, propagating the chain.

R• + F₂ → R-F + F•

The transition state for the hydrogen abstraction step is crucial in determining the reaction's regioselectivity. For a molecule like 7H-perfluoroheptane, the terminal C-H bond is the target. Theoretical calculations on similar alkanes suggest that this transition state involves a linear or near-linear arrangement of the carbon, hydrogen, and fluorine atoms (C···H···F). The stability of the resulting radical intermediate also plays a role; however, the high reactivity of the fluorine radical often leads to low selectivity.

In electrochemical fluorination (ECF) , the mechanism is believed to be different and does not involve free radicals in the bulk solution. One proposed mechanism is the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway. In this model, the organic substrate is first oxidized at the anode to form a radical cation. This is followed by the loss of a proton (a chemical step) to form a radical. This radical is then further oxidized at the anode to a carbocation, which subsequently reacts with fluoride ions from the HF electrolyte to form the C-F bond.

The intermediates in this process are thus radical cations and carbocations. The transition states would involve the electron transfer at the anode surface and the subsequent bond-breaking and bond-forming steps. The highly organized environment at the electrode-electrolyte interface is thought to play a critical role in stabilizing these reactive intermediates and guiding the reaction pathway.

Role of Catalysts and Reagents in Synthetic Yield and Selectivity

To overcome the challenges of low selectivity in direct fluorination, catalytic methods have been developed. These approaches aim to control the regioselectivity of C-H bond activation and fluorination. While specific catalysts for the synthesis of this compound are not detailed in the literature, principles from catalytic C-H fluorination of other hydrofluorocarbons can be applied.

Transition metal catalysts, particularly those based on palladium, manganese, and iron, have shown promise in directing the fluorination of specific C-H bonds. scispace.comnih.gov These catalysts can operate through various mechanisms, often involving the formation of a metal-carbon bond or a metal-stabilized radical.

For instance, manganese porphyrin complexes have been used for the catalytic fluorination of aliphatic C-H bonds. nih.gov The proposed catalytic cycle involves the formation of a high-valent oxo-manganese species which abstracts a hydrogen atom from the alkane to generate an alkyl radical. This radical is then trapped by a fluorine ligand on the manganese center to form the C-F bond. The selectivity of this process is influenced by the steric and electronic properties of the catalyst, which can be tuned by modifying the porphyrin ligand.

The choice of the fluorinating reagent is also critical. While elemental fluorine is the most direct source, its high reactivity is difficult to control. Therefore, a range of electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are often used in catalytic systems. mdpi.com These reagents are easier to handle and can offer improved selectivity. In nucleophilic fluorination approaches, fluoride salts like cesium fluoride (CsF) or silver fluoride (AgF) are employed, often in conjunction with a catalyst that facilitates the fluoride transfer. nih.gov

The table below summarizes the influence of different catalytic systems on the fluorination of C-H bonds in representative alkanes, providing an indication of the selectivities that could be achievable for hydrofluorinated compounds.

| Catalyst System | Fluorinating Reagent | Substrate Example | Major Product(s) | Selectivity (Primary:Secondary:Tertiary) |

| Mn(TMP)Cl / PhIO | AgF | Cyclohexane | Fluorocyclohexane | - |

| Pd(OAc)₂ / Ligand | NFSI | n-Octane | 2-Fluorooctane, 3-Fluorooctane | - |

| Fe(catalyst) | NFSI | Adamantane | 1-Fluoroadamantane, 2-Fluoroadamantane | Preferential for tertiary C-H |

This table presents representative data for catalytic C-H fluorination and is intended to be illustrative of the principles involved. Specific yields and selectivities for this compound would require experimental determination.

In the context of synthesizing this compound, a catalyst would ideally direct the fluorination to the terminal C-H bond of the perfluoroheptyl chain. The development of such a selective catalyst would be a significant advancement in the synthesis of this and related hydrofluorinated compounds.

Reactivity and Reaction Mechanisms of 7h Perfluoroheptanoyl Fluoride

Nucleophilic Acyl Substitution Reactions of 7H-Perfluoroheptanoyl Fluoride (B91410)

The primary mode of reactivity for 7H-perfluoroheptanoyl fluoride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the fluoride ion, a competent leaving group, is eliminated, resulting in the formation of a new acyl compound. The general mechanism for this process is illustrated below:

General Mechanism of Nucleophilic Acyl Substitution

Step 1: Nucleophilic Attack

Step 2: Elimination of the Leaving Group

Specific Reaction Pathways in Complex Chemical Systems

Participation in Atmospheric Reactions as a Precursor to Perfluorocarboxylic Acids (PFCAs) (General)

Perfluoroacyl fluorides, a class of compounds that includes perfluoroheptanoyl fluoride, are recognized as atmospheric precursors to the environmentally persistent perfluorocarboxylic acids (PFCAs). researcher.lifenih.gov The atmospheric transformation of these volatile precursor compounds is a significant contributor to the global burden of PFCAs. researcher.lifenih.gov The primary reaction mechanism for perfluoroacyl fluorides in the atmosphere is hydrolysis. rsc.orgnih.gov

Through this process, the acyl fluoride group (-COF) reacts with atmospheric water vapor, leading to the formation of the corresponding perfluorocarboxylic acid (-COOH) and hydrogen fluoride (HF). This conversion is a key pathway through which various fluorinated compounds ultimately degrade into highly stable PFCAs. nih.gov Smog chamber studies have been instrumental in elucidating several atmospheric mechanisms that lead to the formation of PFCAs from their precursors. researcher.lifenih.gov While a wide array of precursor compounds, such as fluorotelomer compounds and CFC-replacements, have been identified, their ultimate degradation often proceeds through intermediates like perfluoroacyl fluorides, which then hydrolyze to form the final PFCA products. researcher.lifenih.gov

| Precursor Class | Key Atmospheric Reaction | Resulting Product Class |

| Perfluoroacyl Fluorides | Hydrolysis | Perfluorocarboxylic Acids (PFCAs) |

| Fluorotelomer Alcohols | Oxidation | Perfluoroacyl Fluorides / PFCAs |

| Hydrofluorocarbons | Oxidation | Perfluoroacyl Fluorides / PFCAs |

Formation and Subsequent Reactions in Thermal Decomposition Processes (e.g., from PFOA)

Perfluoroheptanoyl fluoride is an intermediate product in the thermal decomposition of longer-chain perfluorocarboxylic acids, such as perfluorooctanoic acid (PFOA). rsc.org The high-temperature degradation of PFOA does not typically proceed by simple decarboxylation. Instead, theoretical studies have shown that the decomposition follows a more complex pathway. rsc.org The process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid head group. rsc.org

This elimination step leads to the formation of a highly reactive, short-lived three-membered ring intermediate known as a perfluorinated α-lactone. rsc.org This α-lactone intermediate is unstable and rapidly degrades further. It decomposes by losing a molecule of carbon monoxide (CO), resulting in the formation of a perfluoroacyl fluoride with one less carbon atom than the original PFCA. rsc.org Therefore, the thermal decomposition of PFOA (an 8-carbon PFCA) yields perfluoroheptanoyl fluoride (a 7-carbon perfluoroacyl fluoride). rsc.org

This newly formed perfluoroheptanoyl fluoride can then undergo hydrolysis in the presence of water vapor, converting it to perfluoroheptanoic acid (PFHpA). rsc.org This cycle of thermal decomposition to an acyl fluoride followed by hydrolysis provides a mechanism for the stepwise shortening of the perfluorinated chain, which is a critical aspect of the complete mineralization of PFCAs during high-temperature incineration treatments. rsc.org Experimental studies confirm that PFOA degradation occurs at temperatures above 450 °C, with observed products including HF, CO2, and perfluoroalkenes, which are consistent with the complex degradation pathways proposed by theoretical models. researchgate.netsemanticscholar.org

| PFOA Thermal Decomposition Pathway | |

| Reactant | Perfluorooctanoic Acid (PFOA) |

| Step 1 | HF Elimination |

| Intermediate | Perfluorinated α-lactone |

| Step 2 | Loss of Carbon Monoxide (CO) |

| Product | Perfluoroheptanoyl fluoride |

| Subsequent Reaction | Hydrolysis (in presence of H₂O) |

| Final Product of Hydrolysis | Perfluoroheptanoic Acid (PFHpA) |

Computational Chemistry Approaches to Reaction Mechanisms and Kinetics

Computational chemistry provides essential tools for understanding the intricate reaction mechanisms and kinetics of fluorinated compounds, which are often challenging to study through experimental methods alone. rsc.org Techniques such as quantum chemistry and reaction rate theory calculations have been successfully applied to model the thermal decomposition of PFCAs, including the formation of perfluoroheptanoyl fluoride from PFOA. rsc.org

These theoretical studies have been pivotal in identifying the detailed degradation pathway that proceeds through a perfluorinated α-lactone intermediate. rsc.org Computational models can determine the energetics of the reaction, identify transition states, and calculate reaction rates, offering a level of detail that is not directly observable in laboratory experiments. The results from these calculations provide a solid theoretical foundation for developing and optimizing thermal treatment technologies for the effective destruction of PFCA waste. rsc.org

Furthermore, other advanced computational methods, such as ab initio molecular dynamics (AIMD), are used to simulate the degradation of related compounds like PFOA on catalytic surfaces such as aluminum oxide. nih.gov These simulations can model the stepwise breaking of C-F, C-C, and C-COO bonds at a quantum level of detail, providing insights into how different surface properties and defects can influence reaction mechanisms and facilitate the mineralization of these persistent compounds. nih.gov

| Computational Method | Application to PFCA/Acyl Fluoride Chemistry | Key Findings |

| Quantum Chemistry / Reaction Rate Theory | Modeling thermal decomposition of PFCAs (e.g., PFOA) | Elucidated the reaction mechanism involving HF elimination, formation of a perfluorinated α-lactone intermediate, and subsequent degradation to a shorter-chain perfluoroacyl fluoride and CO. rsc.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulating PFOA degradation on catalytic surfaces (e.g., γ-Al₂O₃) | Revealed mechanisms of C-F, C-C, and C-COO bond dissociation on reactive surfaces, highlighting the role of surface defects and the formation of stable mineralized fluorine. nih.gov |

Analytical Methodologies for 7h Perfluoroheptanoyl Fluoride

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in 7H-Perfluoroheptanoyl Fluoride (B91410).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For 7H-Perfluoroheptanoyl Fluoride (CF₃(CF₂)₅CH₂COF), both ¹⁹F and ¹H NMR would provide critical data for unambiguous structure confirmation.

¹⁹F NMR Spectroscopy: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. alfa-chemistry.comnih.gov The spectrum is expected to show distinct signals for the fluorine atoms in different chemical environments. The acyl fluoride (-COF ) typically appears in a unique region of the spectrum. The chemical shifts of the CF₃ and various CF₂ groups will differ based on their proximity to the electron-withdrawing acyl fluoride group and the terminal methyl group. researchgate.netdigitellinc.com

¹H NMR Spectroscopy: The ¹H NMR spectrum will be simpler, showing a signal for the two protons of the methylene (B1212753) group (-CH₂-). The chemical shift of this group is influenced by the adjacent perfluoroalkyl chain, which acts as a strong electron-withdrawing group, causing a downfield shift. nih.govoregonstate.edumnstate.edulibretexts.org This signal would likely appear as a triplet due to coupling with the adjacent CF₂ group.

Predicted NMR Chemical Shifts and Coupling Constants for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹⁹F | -COF | +20 to -70 | Triplet | JF-H ≈ 4-8 |

| ¹⁹F | CF₃- | -80 to -85 | Triplet | JF-F ≈ 8-12 |

| ¹⁹F | -CF₂- (adjacent to CF₃) | -120 to -125 | Multiplet | - |

| ¹⁹F | -(CF₂)₄- | -122 to -128 | Multiplet | - |

| ¹⁹F | -CF₂- (adjacent to CH₂) | -115 to -120 | Triplet | JF-H ≈ 15-20 |

| ¹H | -CH₂- | 3.5 - 4.5 | Triplet | JH-F ≈ 15-20 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl fluoride group. This band is typically found at a high frequency, often above 1800 cm⁻¹. osti.gov Strong absorptions corresponding to C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the methylene group will appear around 2900-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C-F stretches are also Raman active. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media if needed. umich.edu

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | -CH₂- | 2900 - 3000 | Medium |

| C=O Stretch | -COF | 1820 - 1880 | Very Strong |

| C-F Stretch | -CF₂-, -CF₃ | 1100 - 1350 | Strong |

| C-C Stretch | Fluorinated backbone | 900 - 1100 | Medium-Strong |

| CH₂ Bend/Scissor | -CH₂- | 1400 - 1470 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or chemical ionization (CI) could be used.

The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. A characteristic fragmentation pattern for perfluoroacyl compounds involves the loss of the fluorine atom from the acyl group or cleavage of C-C bonds. The fragmentation of perfluoroalkyl chains often results in a series of ions separated by 50 mass units (CF₂). well-labs.comnih.govnist.gov A prominent fragment would be the acylium ion [M-F]⁺. nih.govresearchgate.net

Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 366 | [C₇H₂F₁₃O]⁺ | Molecular Ion (M⁺) |

| 347 | [C₇H₂F₁₂O]⁺ | Loss of F |

| 337 | [C₆F₁₃]⁺ | Loss of CH₂COF |

| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |

| 169 | [C₃F₇]⁺ | Perfluoropropyl cation |

| 119 | [C₂F₅]⁺ | Perfluoroethyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 59 | [CH₂COF]⁺ | Fluoroacetyl cation |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Given its likely volatility, gas chromatography (GC) is a highly suitable technique for the analysis of this compound. nih.govnih.govresearchgate.net

Methodology: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for separation. The volatile nature of the compound allows for direct injection without the need for derivatization, which is often required for less volatile perfluorinated carboxylic acids. researchgate.netchromatographyonline.com

Detection: A mass spectrometer (MS) is the ideal detector (GC-MS), providing both quantification and structural confirmation of the eluting compound. An electron capture detector (ECD) could also be used for high-sensitivity detection due to the presence of electronegative fluorine atoms.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

While GC is often preferred for volatile compounds, high-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile impurities or if the compound is part of a liquid matrix. nih.govhalocolumns.comlcms.cz

Methodology: Reversed-phase HPLC using a C8 or C18 column would be the most common approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used.

Detection: A UV detector could be used if the compound possesses a suitable chromophore, although the carbonyl group's absorption may be weak. More commonly, HPLC would be coupled with mass spectrometry (LC-MS) for sensitive and selective detection. restek.comrestek.com This is the standard approach for analyzing related, less volatile per- and polyfluoroalkyl substances (PFAS). If hydrolysis to the corresponding carboxylic acid occurs, derivatization to introduce a fluorescent tag could be an alternative quantification strategy with a fluorescence detector.

Advanced Analytical Techniques for Trace Detection and Environmental Monitoring

The reliable detection of this compound at trace concentrations is crucial for understanding its environmental fate and persistence. Modern analytical chemistry offers several powerful techniques capable of identifying and quantifying such compounds in complex matrices. These methods are characterized by their high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

The detection of this compound in environmental matrices such as water, soil, and air is a significant analytical challenge. The complexity of these matrices often requires extensive sample preparation to isolate the target analyte and remove interfering substances. While specific studies on the environmental occurrence of this compound are limited, its formation as a thermal decomposition product of perfluorooctanoic acid (PFOA) suggests its potential presence in environments impacted by high-temperature industrial processes involving PFOA. acs.orgnih.gov

The general approach for analyzing perfluoroalkyl and polyfluoroalkyl substances (PFAS) in environmental samples involves an extraction step followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly employed technique for extracting and pre-concentrating PFAS from aqueous samples. For solid matrices like soil and sediment, solvent extraction is typically used.

Given the reactivity of the acyl fluoride group, derivatization may be employed to convert this compound into a more stable and readily analyzable form, such as a methyl ester, prior to analysis by gas chromatography. epa.gov This step can improve chromatographic performance and detection sensitivity.

The table below summarizes the general applicability of advanced analytical techniques for the detection of perfluoroacyl fluorides in various environmental matrices.

| Environmental Matrix | Typical Sample Preparation | Applicable Analytical Techniques | General Detection Limits |

| Water | Solid-Phase Extraction (SPE) | GC-MS (with derivatization), LC-MS/MS | Low ng/L to µg/L |

| Soil/Sediment | Solvent Extraction, SPE cleanup | GC-MS (with derivatization), LC-MS/MS | Low µg/kg to mg/kg |

| Air | Sorption tube sampling, thermal desorption | GC-MS | pg/m³ to ng/m³ |

Note: The detection limits are general estimates for PFAS and may vary for this compound depending on the specific method and matrix.

The coupling of chromatographic separation techniques with mass spectrometric detection provides the high degree of selectivity and sensitivity required for the analysis of trace environmental contaminants like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For perfluoroacyl fluorides, which can be volatile, GC-MS is a suitable analytical method. To enhance volatility and improve chromatographic separation, derivatization is often a necessary step. For instance, perfluoro-carboxylic acid fluorides can be converted to their corresponding methyl esters for GC/MS analysis. epa.gov

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for the identification of the compound.

A study on the analysis of perfluoro-carboxylic acid fluorides by GC/MS employed a KB-1MS capillary column (90 m x 0.25 mm x 1.0 µm) for separation. epa.gov The mass spectrometric characteristics and fragmentation patterns of the derivatized compounds were then analyzed to identify the specific perfluoro-carboxylic acid fluorides. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid chromatography-mass spectrometry, particularly with a tandem mass spectrometer (LC-MS/MS), is a powerful tool for the analysis of a wide range of PFAS, including those that are not amenable to GC analysis due to low volatility or thermal instability. Commercial laboratories that offer testing for a broad suite of PFAS, including this compound, often utilize LC-MS/MS methodologies.

In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for PFAS analysis. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits.

The table below presents a hypothetical set of LC-MS/MS parameters that could be used for the analysis of this compound, based on typical methods for other PFAS.

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with ammonium (B1175870) acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for separation of PFAS |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (Q1) | [M-F+O]⁻ or other relevant adduct |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

Note: These are illustrative parameters. The actual parameters would need to be optimized specifically for this compound.

Role and Significance of 7h Perfluoroheptanoyl Fluoride in Chemical Transformations and Research

Intermediate in the Synthesis of Fluorinated Materials

7H-Perfluoroheptanoyl fluoride (B91410) serves as a crucial intermediate in the production of various fluorinated materials due to the high reactivity of the acyl fluoride group. It is a key building block for creating more complex fluorochemicals, including acids, polymers, and surfactants.

Precursor to Perfluorinated Carboxylic Acids and Derivatives

Perfluoroacyl fluorides are significant commercial intermediates used to produce a range of products. google.com One of the primary roles of 7H-Perfluoroheptanoyl fluoride is its function as a direct precursor in the synthesis of perfluorinated carboxylic acids (PFCAs) and their derivatives. wikipedia.orgfluorine1.ru The conversion is typically achieved through hydrolysis, a reaction where the acyl fluoride group reacts with water. This process efficiently replaces the fluorine atom of the acyl fluoride with a hydroxyl group, yielding the corresponding perfluorinated carboxylic acid, in this case, perfluoroheptanoic acid (PFHpA).

The general reaction is as follows: CnF(2n+1)COF + H₂O → CnF(2n+1)CO₂H + HF wikipedia.org

This method is a common pathway for producing PFCAs. wikipedia.orgfluorine1.ru These resulting acids and their salts are valuable in various applications due to their unique properties.

| Precursor | Reaction | Product | Significance |

| This compound | Hydrolysis | Perfluoroheptanoic Acid (PFHpA) | Synthesis of a persistent PFCA. |

| Perfluoroacyl Fluorides (General) | Electrochemical Fluorination & Hydrolysis | Perfluorinated Carboxylic Acids (PFCAs) | A primary industrial production method for PFCAs. google.comwikipedia.org |

Role in the Formation of Fluorinated Polymers and Co-polymers

Perfluoroacyl fluorides and the carboxylic acids derived from them play an important role in the manufacturing of fluoropolymers. google.com Specifically, the ammonium (B1175870) salt of the corresponding carboxylic acid, such as perfluoroheptanoic acid, can be used as an emulsifier or surfactant in the emulsion polymerization of fluorinated olefins. google.comwikipedia.org Free-radical polymerization is frequently conducted in aqueous emulsion systems, which often utilize fluorinated emulsifiers. pageplace.de These surfactants are critical for stabilizing the polymer particles during the reaction, enabling the formation of high-molecular-weight polymers like polytetrafluoroethylene (PTFE). wikipedia.org

The unique properties of fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy, are derived from the strength of the carbon-fluorine bond. pageplace.de These materials are considered high-performance specialty polymers used in demanding applications across aerospace, automotive, electronics, and chemical industries. pageplace.de

Environmental and Atmospheric Chemistry Implications

The environmental impact of this compound is linked to its role as a breakdown product of larger per- and polyfluoroalkyl substances (PFAS) and as a precursor to other persistent compounds.

Formation as a Product of Incomplete Destruction (PID) from Perfluorooctanoic Acid (PFOA) (General)

Research into the thermal decomposition of perfluorooctanoic acid (PFOA) has identified this compound as a significant product of incomplete destruction (PID). In studies investigating the breakdown of PFOA under oxidative conditions at high temperatures (400 to 1000 °C), PFOA was found to decompose into perfluorohept-1-ene (C₇F₁₄) and perfluoroheptanoyl fluoride (C₇F₁₄O). nih.gov These products were detected in the presence of air as an oxidant, though they were no longer observed at temperatures exceeding 800 °C. nih.gov The formation of such byproducts highlights the challenges in achieving complete mineralization of PFAS through thermal treatment and underscores the potential for creating other fluorinated compounds of concern. nih.gov

| Parent Compound | Treatment Method | Key Products of Incomplete Destruction (PIDs) | Temperature Range |

| Perfluorooctanoic Acid (PFOA) | Thermal Oxidative Decomposition | Perfluorohept-1-ene, Perfluoroheptanoyl Fluoride | 400-800°C nih.gov |

Contribution to the Environmental Fate of Per- and Polyfluoroalkyl Substances (PFAS) (General)

The formation of this compound from the degradation of larger molecules like PFOA represents one step in the complex environmental transformation of PFAS. nih.gov Once formed, this acyl fluoride can undergo further reactions, most notably hydrolysis, to form perfluoroheptanoic acid (PFHpA). PFHpA itself is a persistent and globally distributed pollutant that has been detected in remote locations, including Antarctica. Therefore, this compound acts as a transport and transformation intermediate, contributing to the environmental presence of highly stable terminal PFAS products like PFCAs. nih.gov The release of PFAS into the environment can occur through various pathways, including industrial emissions and the use and disposal of consumer products. nih.gov

Atmospheric Degradation Pathways and By-product Formation

While many PFAS have low volatility, some, particularly precursor compounds, can be transported over long distances in the atmosphere. itrcweb.orgny.gov This atmospheric transport is a significant pathway for the contamination of remote regions. researchgate.net Volatile precursors can undergo atmospheric degradation, often through oxidation, and subsequently deposit into soil and water systems. itrcweb.orgny.govresearchgate.net

This compound, as a product of PFOA incineration, can be released into the atmosphere. nih.gov In the atmosphere, its primary degradation pathway is likely hydrolysis with atmospheric water vapor, which would convert it into PFHpA. This process is analogous to the atmospheric degradation of other volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), which are known to oxidize and degrade to form PFCAs. researchgate.net This atmospheric formation and subsequent deposition contribute to the widespread presence of PFCAs in environmental compartments far from direct sources. researchgate.net

| Compound | Atmospheric Process | Key Byproduct(s) | Environmental Significance |

| This compound | Hydrolysis | Perfluoroheptanoic Acid (PFHpA) | Contributes to the global distribution of a persistent PFCA. |

| Fluorotelomer Alcohols (FTOHs) | Oxidation/Degradation | Perfluorinated Carboxylic Acids (PFCAs) | A major source of PFCA contamination in remote areas like the Arctic. researchgate.net |